molecular formula C16H13FN2O2S2 B2761556 2-fluoro-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide CAS No. 2034301-12-5

2-fluoro-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2761556
CAS No.: 2034301-12-5
M. Wt: 348.41
InChI Key: CTNQOLWJAPPRML-UHFFFAOYSA-N
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Description

2-fluoro-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide is a complex organic compound that features a combination of fluorine, thiophene, pyridine, and benzenesulfonamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide typically involves multiple steps:

  • Formation of the Pyridine-Thiophene Intermediate: : The initial step often involves the coupling of a thiophene derivative with a pyridine derivative. This can be achieved through a Suzuki-Miyaura coupling reaction, which uses palladium catalysts and boronic acids under mild conditions .

  • Introduction of the Fluorine Atom: : The fluorine atom can be introduced via electrophilic fluorination. This step may involve the use of reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to ensure selective fluorination.

  • Sulfonamide Formation: : The final step involves the formation of the sulfonamide group. This can be achieved by reacting the intermediate with benzenesulfonyl chloride in the presence of a base such as triethylamine or pyridine to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The thiophene ring in the compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

  • Reduction: : The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride.

  • Substitution: : The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions. For example, nitration can be performed using a mixture of nitric acid and sulfuric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA

    Reduction: Pd/C with hydrogen gas, sodium borohydride

    Substitution: Nitric acid, sulfuric acid

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Nitro derivatives

Scientific Research Applications

Chemistry

In chemistry, 2-fluoro-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological targets. Its ability to interact with proteins and enzymes makes it a valuable tool for understanding biochemical pathways and mechanisms.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural features suggest that it could act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its incorporation into polymers or other materials can enhance their performance and expand their applications.

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoro-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide
  • 2-fluoro-N-((2-(furan-3-yl)pyridin-4-yl)methyl)benzenesulfonamide
  • 2-fluoro-N-((2-(pyridin-3-yl)pyridin-4-yl)methyl)benzenesulfonamide

Uniqueness

Compared to similar compounds, 2-fluoro-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide is unique due to the specific positioning of the thiophene ring, which can influence its electronic properties and reactivity. The presence of the fluorine atom also enhances its stability and binding affinity, making it a more potent candidate for various applications.

Properties

IUPAC Name

2-fluoro-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O2S2/c17-14-3-1-2-4-16(14)23(20,21)19-10-12-5-7-18-15(9-12)13-6-8-22-11-13/h1-9,11,19H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTNQOLWJAPPRML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)F)S(=O)(=O)NCC2=CC(=NC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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